1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid typically involves the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and its cytotoxic activity against cancer cells . This makes it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-10-6(8(13)14)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H,13,14) |
InChI Key |
WNVCIJDLZAMCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)C(=O)O |
Origin of Product |
United States |
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